molecular formula C17H16ClN3S B2625194 4-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole CAS No. 863000-88-8

4-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B2625194
CAS No.: 863000-88-8
M. Wt: 329.85
InChI Key: XFUSOUZKMFKPKM-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chloro group and a phenylpiperazine moiety. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 4-chloro-2-nitrobenzaldehyde, followed by cyclization and subsequent substitution reactions. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both a benzothiazole ring and a phenylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c18-14-7-4-8-15-16(14)19-17(22-15)21-11-9-20(10-12-21)13-5-2-1-3-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUSOUZKMFKPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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